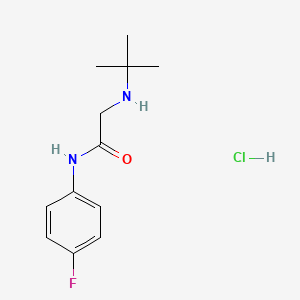

2-(tert-butylamino)-N-(4-fluorophenyl)acetamide hydrochloride

Description

2-(tert-Butylamino)-N-(4-fluorophenyl)acetamide hydrochloride is a synthetic organic compound featuring a tertiary butylamino group (-NH-C(CH₃)₃) attached to an acetamide backbone, with a 4-fluorophenyl substituent at the N-position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research . The compound is commercially available as a building block for drug discovery, as noted by CymitQuimica .

Properties

IUPAC Name |

2-(tert-butylamino)-N-(4-fluorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O.ClH/c1-12(2,3)14-8-11(16)15-10-6-4-9(13)5-7-10;/h4-7,14H,8H2,1-3H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQQUGGCKJISHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)NC1=CC=C(C=C1)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylamino)-N-(4-fluorophenyl)acetamide hydrochloride typically involves the reaction of tert-butylamine with 4-fluorophenylacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods . The use of microreactors can enhance the reaction efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butylamino)-N-(4-fluorophenyl)acetamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, particularly in the fields of antimicrobial and antitumor research. Its structure allows for modulation of biological targets, making it a candidate for drug development against various diseases.

Antimicrobial Activity

Research has indicated that compounds with similar structures to 2-(tert-butylamino)-N-(4-fluorophenyl)acetamide hydrochloride can exhibit significant antimicrobial properties. For instance, derivatives containing dimethylamine pharmacophores have shown efficacy against bacterial infections and are being explored for their potential in treating infectious diseases .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Studies involving pyrimidine-based compounds have demonstrated that modifications in the amine group can enhance selectivity and potency against specific cancer cell lines, indicating a promising avenue for further exploration in oncology .

Synthetic Strategies

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with readily available aromatic amines and acetamides.

- Reagents : Common reagents include coupling agents and solvents that facilitate the formation of the desired amide bond.

- Optimization : Reaction conditions such as temperature and time are optimized to improve yield and purity.

This compound serves as a valuable building block in organic synthesis due to its hindered amine structure, which is traditionally challenging to access .

Case Studies

Several studies have documented the applications of this compound and its derivatives:

- Antiplasmodial Activity : In a study focused on antiplasmodial compounds, derivatives were synthesized and evaluated for their activity against Plasmodium falciparum. Although the original compound showed limited efficacy, modifications led to improved metabolic stability and cytotoxicity profiles .

- Skin Sensitization Testing : The compound has been evaluated using alternative testing methods for skin sensitization, demonstrating its potential safety profile in dermatological applications. The Reduced Local Lymph Node Assay (rLLNA) was employed to assess allergic contact dermatitis potential .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(tert-butylamino)-N-(4-fluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide Hydrochloride

This compound replaces the tert-butylamino group with an isopropylamino (-NH-CH(CH₃)₂) moiety. However, the tert-butyl group in the target compound may confer greater metabolic stability due to its bulkiness, which can hinder enzymatic degradation .

2-(Diethylamino)-N-(4-tert-butylphenyl)phenoxyacetamide Hydrochloride

The diethylamino group (-N(CH₂CH₃)₂) introduces two ethyl chains, increasing lipophilicity compared to the tert-butylamino group. This modification could enhance blood-brain barrier penetration but may also elevate toxicity risks, as seen in related diethylamino-containing compounds ().

Aromatic Ring Modifications

2-Chloro-N-(4-fluorophenyl)acetamide

Replacing the tert-butylamino group with a chlorine atom simplifies the structure but eliminates the basic amino functionality. Additionally, the crystal structure of this compound reveals intramolecular C–H⋯O hydrogen bonds, forming a six-membered ring that stabilizes the molecule .

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which polarizes the acetamide bond more than the 4-fluorophenyl group in the target compound. This polarization could enhance interactions with electron-rich biological targets but may also reduce solubility .

Toxicity of Hydrochloride Salts

Hydrochloride salts of tert-butylamino acetamides generally exhibit moderate to high toxicity. For example:

- 2-(sec-Butylamino)-N-methyl-N-(1-(2,4-xylyloxy)-2-propyl)acetamide hydrochloride (): Subcutaneous LD₅₀ = 250 mg/kg (severe eye irritant).

- 3-(tert-Butylamino)propionylindole hydrochloride hydrate (): Intravenous LD₅₀ = 56 mg/kg.

Antiproliferative Activity

Chloroquinoline-acetamide hybrids (e.g., 2-(4-(7-chloroquinolin-4-yl)piperazine-1-yl)-N-(4-fluorophenyl)acetamide) demonstrate potent antiproliferative activity, attributed to hydrogen bonding between the acetamide carbonyl and biological targets (N–H⋯O interactions) . The tert-butylamino group in the target compound may similarly engage in hydrophobic interactions, though its bulkiness could limit accessibility to certain binding pockets.

Data Tables

Table 1: Physical and Structural Properties of Selected Acetamides

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 2-(tert-Butylamino)-N-(4-fluorophenyl)acetamide hydrochloride | 312.8* | Not reported | tert-Butylamino, 4-fluorophenyl |

| N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride | 290.8 | Not reported | Isopropylamino, 4-fluorophenyl |

| 2-Chloro-N-(4-fluorophenyl)acetamide | 187.6 | Not reported | Chloro, 4-fluorophenyl |

| N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide | 251.6 | Not reported | CF₃, 4-chlorophenyl |

*Calculated based on molecular formula.

Table 2: Toxicity Data for Related Compounds ()

| Compound Name | Route of Exposure | LD₅₀ (mg/kg) | Key Risks |

|---|---|---|---|

| 2-(sec-Butylamino)-N-methyl-N-(1-(2,4-xylyloxy)-2-propyl)acetamide hydrochloride | Subcutaneous | 250 | Severe eye irritation, releases NOx/HCl |

| 3-(tert-Butylamino)propionylindole hydrochloride hydrate | Intravenous | 56 | High acute toxicity |

Biological Activity

2-(tert-butylamino)-N-(4-fluorophenyl)acetamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butylamino group and a fluorophenyl moiety, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 233.72 g/mol.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the fluorine atom enhances lipophilicity and potentially improves binding affinity to target sites.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing on:

- Anticancer Activity : Preliminary data suggest that the compound may exhibit cytotoxic effects against specific cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in breast cancer models, potentially through apoptosis induction.

- Antimicrobial Effects : Compounds with a similar backbone have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also possess such activity.

- Neuroprotective Properties : Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

-

Anticancer Efficacy :

- A study investigated the effects of related compounds on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth, with IC50 values around 15 µM for certain derivatives .

- Another study focused on the mechanism by which these compounds induce apoptosis via caspase activation pathways, highlighting their potential as therapeutic agents in oncology .

- Antimicrobial Activity :

- Neuroprotection :

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Biological Activity | Comments |

|---|---|---|

| 2-(tert-butylamino)-N-(4-fluorophenyl)acetamide | Cytotoxicity in cancer cells | Potential for further development |

| Related acetamides | Antibacterial | Effective against Gram-positive |

| Variants with different substituents | Varying neuroprotective effects | Need for optimization |

Q & A

Q. How do hydrogen-bonding networks affect crystallinity and bioavailability?

Q. What in vitro models are suitable for preliminary biological screening?

- Methodology : Use cell-free assays (e.g., enzyme inhibition) followed by cell-based viability tests (MTT assay). For neuroactive analogs, primary neuron cultures or SH-SY5Y cells assess cytotoxicity and mechanistic pathways .

Q. Can machine learning predict novel derivatives with enhanced properties?

- Methodology : Train ML models on PubChem datasets (e.g., bioactivity, solubility) using molecular descriptors (logP, polar surface area). Active learning loops prioritize synthesis of high-scoring candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.